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An In-depth Technical Resource for Researchers and Drug Development Professionals

Introduction

(3-Isopropoxyphenyl)methanamine is a primary amine that holds significance as a versatile
building block in medicinal chemistry and organic synthesis. Its structural motif, featuring a
substituted aromatic ring, is prevalent in a variety of biologically active compounds. Accurate
and comprehensive structural elucidation is a cornerstone of chemical research and
development, ensuring the identity, purity, and integrity of synthesized molecules.
Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR)
Spectroscopy, and Mass Spectrometry (MS) are indispensable tools in this process, each
providing a unique piece of the structural puzzle.

This technical guide provides a detailed overview of the expected spectroscopic data for (3-
Isopropoxyphenyl)methanamine. It is designed to serve as a practical reference for
researchers and scientists, offering insights into the interpretation of its NMR, IR, and MS
spectra, alongside standardized protocols for data acquisition. The causality behind
experimental choices and the logic of spectral interpretation are emphasized to ensure a
thorough understanding.

Molecular Structure and Spectroscopic Overview
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The structure of (3-lsopropoxyphenyl)methanamine, with the chemical formula C10H1sNO
and a molecular weight of 165.23 g/mol , is characterized by three key functional groups: a
meta-substituted benzene ring, an isopropoxy group, and a methanamine (aminomethyl)
group.[1][2] Each of these components will give rise to characteristic signals in their respective
spectra.

Structure of (3-lsopropoxyphenyl)methanamine:
Caption: Chemical structure of (3-Isopropoxyphenyl)methanamine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen
framework of an organic molecule.

'H NMR Spectroscopy

Proton NMR (*H NMR) provides information on the number of different types of protons, their
chemical environment, and their proximity to other protons.

Predicted *H NMR Data (in CDClIs, 400 MHz)

Chemical Shift (5,

Multiplicity Integration Assignment
ppm)
~7.20 t 1H Ar-H (position 5)
~6.85 m 3H Ar-H (positions 2, 4, 6)
~4.55 sept 1H O-CH(CHs)2
~3.80 S 2H Ar-CHz2-NH:
~1.60 s (broad) 2H -NH:z
~1.30 d 6H O-CH(CHs)2

Interpretation:
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e Aromatic Protons (6 6.85-7.20): The protons on the benzene ring will appear in the aromatic
region. The triplet at ~7.20 ppm is expected for the proton at position 5, coupled to the two
adjacent aromatic protons. The remaining three aromatic protons will appear as a multiplet
around 6.85 ppm.

 |sopropyl Group (& 4.55 and 1.30): The methine proton of the isopropoxy group is expected
to be a septet around 4.55 ppm due to coupling with the six equivalent methyl protons.
These six methyl protons will appear as a doublet around 1.30 ppm.

e Benzylic Protons (o 3.80): The two protons of the aminomethyl group (CH2-NH2) are
chemically equivalent and are expected to appear as a singlet around 3.80 ppm.

e Amine Protons (6 1.60): The two protons of the primary amine (-NH:2) typically appear as a
broad singlet. The chemical shift can vary depending on concentration and solvent due to
hydrogen bonding.

3C NMR Spectroscopy

Carbon-13 NMR provides information about the different carbon environments in the molecule.

Predicted 3C NMR Data (in CDCls, 100 MHz)

Chemical Shift (6, ppm) Assignment
~158.0 Ar-C (C-O)
~145.0 Ar-C (C-CH2NH2)
~129.5 Ar-CH

~119.0 Ar-CH

~114.0 Ar-CH

~113.5 Ar-CH

~70.0 O-CH(CHs)2
~46.0 Ar-CHz-NH:2
~22.0 O-CH(CHs)2
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Interpretation:

e Aromatic Carbons (0 113.5-158.0): Six distinct signals are expected for the six carbons of
the benzene ring. The carbon attached to the electronegative oxygen atom (C-O) will be the
most downfield at around 158.0 ppm. The carbon bearing the aminomethyl group will be
around 145.0 ppm. The remaining four aromatic CH carbons will have shifts between 113.5
and 129.5 ppm.[3]

* |Isopropyl Group Carbons (& 70.0 and 22.0): The methine carbon of the isopropoxy group is
expected around 70.0 ppm, while the two equivalent methyl carbons will appear further
upfield at approximately 22.0 ppm.

e Benzylic Carbon (& 46.0): The carbon of the aminomethyl group (Ar-CH2-NH:2) is anticipated
to have a chemical shift of around 46.0 ppm.[3]

Experimental Protocol for NMR Spectroscopy
Caption: A generalized workflow for NMR data acquisition and processing.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the
vibrations of chemical bonds.

Predicted IR Absorption Bands

Wavenumber (cm~?) Intensity Assignment

3380 - 3250 Medium, Broad N-H stretching (primary amine)
3050 - 3010 Medium C-H stretching (aromatic)
2980 - 2850 Strong C-H stretching (aliphatic)
1600, 1480 Medium-Strong C=C stretching (aromatic ring)
1240 Strong C-O stretching (aryl ether)
1150 Strong C-N stretching (amine)
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Interpretation:

e N-H Stretching (3380 - 3250 cm~1): The presence of a primary amine is indicated by two
characteristic broad peaks in this region, corresponding to the symmetric and asymmetric
stretching vibrations of the N-H bonds.[4]

e C-H Stretching (3050 - 3010 cm~t and 2980 - 2850 cm~1): The absorption in the 3050-3010
cm~! range is due to the C-H stretching of the aromatic ring. The strong absorptions between
2980 and 2850 cm~! are characteristic of the aliphatic C-H bonds in the isopropoxy and
aminomethyl groups.

e C=C Stretching (1600, 1480 cm~1): These absorptions are characteristic of the carbon-
carbon double bond stretching vibrations within the benzene ring.

e C-O and C-N Stretching (1240 cm~t and 1150 cm™1): A strong band around 1240 cm~1is
expected for the aryl C-O stretching of the isopropoxy group. The C-N stretching of the
primary amine will likely appear around 1150 cm~2.

Experimental Protocol for IR Spectroscopy (Attenuated Total Reflectance - ATR)

Ensure the ATR crystal is clean.

Acquire a background spectrum.

Place a small amount of the liquid or solid sample directly onto the ATR crystal.

Apply pressure to ensure good contact between the sample and the crystal.

Acquire the sample spectrum.

Clean the ATR crystal thoroughly after analysis.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of a molecule, which can aid in its identification.

Predicted Mass Spectrometry Data (Electron lonization - El)
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miz Possible Fragment

165 [M]* (Molecular lon)

150 [M - CHs]*

122 [M - CsH7]*

107 [M - CsH-O + H]* or [C7HsN]*

91 [C7H7]* (Tropylium ion)
Interpretation:

e Molecular lon (m/z 165): The peak corresponding to the molecular weight of the compound is

expected at m/z 165.[1]
o Fragmentation Pattern:

o Loss of a methyl group (CHs) from the isopropyl moiety would result in a fragment at m/z
150.

o Cleavage of the isopropyl group (CsH7) would lead to a fragment at m/z 122.

o A common fragmentation for benzylamines is the cleavage of the C-C bond adjacent to
the nitrogen, which could lead to various resonance-stabilized fragments. A fragment at

m/z 107 is plausible.
o The tropylium ion at m/z 91 is a common fragment for substituted benzyl compounds.
Experimental Protocol for Mass Spectrometry (GC-MS)
Caption: A simplified workflow for Gas Chromatography-Mass Spectrometry (GC-MS) analysis.

Conclusion

The comprehensive spectroscopic analysis of (3-lsopropoxyphenyl)methanamine through
NMR, IR, and MS provides a detailed and unambiguous confirmation of its chemical structure.
Each technique offers complementary information, from the connectivity of atoms in NMR to
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the identification of functional groups in IR and the molecular weight and fragmentation
pathways in MS. The predicted data and protocols outlined in this guide serve as a valuable
resource for scientists engaged in the synthesis and characterization of this and structurally
related compounds, ensuring the quality and reliability of their research.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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